molecular formula C14H19NO5S B2965127 N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide CAS No. 898425-15-5

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide

Cat. No.: B2965127
CAS No.: 898425-15-5
M. Wt: 313.37
InChI Key: XVWYWLFGJUYDRF-UHFFFAOYSA-N
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Description

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide is a complex organic compound characterized by the presence of a thiolane ring with a dioxo substitution, a dimethoxybenzamide moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiolane ring, followed by the introduction of the dioxo group. The dimethoxybenzamide moiety is then synthesized separately and coupled with the thiolane derivative under specific reaction conditions. The final step involves the methylation of the amide nitrogen to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dioxo group can be reduced to yield thiolane derivatives with different oxidation states.

    Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while reduction of the dioxo group can produce thiolane derivatives with varying oxidation states.

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylsulfamoyl chloride
  • N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylcarbamoyl chloride

Uniqueness

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide is unique due to the presence of both the thiolane ring and the dimethoxybenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2,3-dimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-15(10-7-8-21(17,18)9-10)14(16)11-5-4-6-12(19-2)13(11)20-3/h4-6,10H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWYWLFGJUYDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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